2-(Dimethylamino)ethanesulfonyl chloride

Description

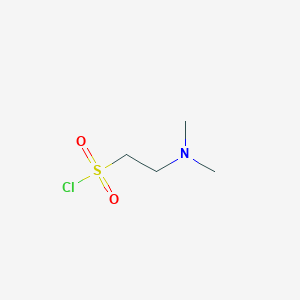

2-(Dimethylamino)ethanesulfonyl chloride is a sulfonyl chloride derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the ethanesulfonyl backbone. This compound is characterized by its reactive sulfonyl chloride (-SO₂Cl) group, which enables nucleophilic substitution reactions, making it valuable in organic synthesis, pharmaceuticals, and polymer chemistry. The dimethylamino group imparts electron-donating properties, influencing solubility and reactivity.

Properties

Molecular Formula |

C4H10ClNO2S |

|---|---|

Molecular Weight |

171.65 g/mol |

IUPAC Name |

2-(dimethylamino)ethanesulfonyl chloride |

InChI |

InChI=1S/C4H10ClNO2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3 |

InChI Key |

GZIHJZQDTQEGRU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(dimethylamino)ethanesulfonyl chloride, highlighting substituent effects on physical and chemical properties:

Hazard Profiles

Preparation Methods

Reaction Mechanism and Reagents

The most common method involves converting 2-(dimethylamino)ethanesulfonic acid to its sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction proceeds via nucleophilic acyl substitution:

Optimized Conditions

Industrial Refinement

Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce byproducts like HCl gas. Post-reaction, excess SOCl₂ is neutralized with NaOH, and the product is purified via fractional distillation.

Direct Sulfonation-Chlorination of Dimethylaminoethanol

One-Pot Synthesis

This method combines sulfonation and chlorination in a single step using chlorosulfonic acid (ClSO₃H) . Dimethylaminoethanol reacts with ClSO₃H at 0–10°C, followed by gradual warming to 25°C:

Key Parameters

-

Reagent Ratio : 1:1.1 (dimethylaminoethanol to ClSO₃H) to minimize sulfonic acid byproducts.

-

Quenching : Ice-cold water is added to terminate the reaction, followed by extraction with ethyl acetate.

Catalytic Methods for Enhanced Selectivity

Lewis Acid Catalysis

A patent-pending approach uses aluminum chloride (AlCl₃) to catalyze the reaction between dimethylaminoethyl thiol and chlorine gas:

Performance Metrics

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Sulfonic Acid Chlorination | SOCl₂ | 60–80 | 85–92 | 99.5 | High |

| One-Pot ClSO₃H | ClSO₃H | 0–25 | 78–85 | 98.0 | Moderate |

| Catalytic Chlorination | Cl₂, AlCl₃ | 40 | 88 | 97.5 | High |

Challenges and Mitigation Strategies

Byproduct Management

Purity Optimization

-

Recrystallization : Hexane or ethyl acetate/hexane mixtures yield >99% purity.

-

Chromatography : Silica gel chromatography is used for lab-scale purification but is cost-prohibitive industrially.

Emerging Techniques and Innovations

Q & A

Basic Questions

Q. What are the critical handling and storage protocols for 2-(Dimethylamino)ethanesulfonyl chloride to ensure laboratory safety?

- Methodological Answer :

-

Handling : Use in a fume hood with appropriate PPE (gloves, goggles, lab coat). Avoid contact with water due to violent reactions . Train personnel on emergency procedures, including exposure management (e.g., rinsing eyes/skin with water for 15 minutes and seeking medical attention) .

-

Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in a cool (<25°C), dry, and well-ventilated area. Separate from oxidizing agents (e.g., peroxides) and strong bases (e.g., NaOH) to prevent exothermic decomposition .

Parameter Recommendation Temperature <25°C Humidity <40% RH Incompatible Materials Oxidizers, bases, water

Q. How can researchers verify the stability of this compound under experimental conditions?

- Methodological Answer :

- Conduct stability assays using techniques like Karl Fischer titration to monitor moisture content in stored samples.

- Perform accelerated degradation studies by exposing the compound to controlled humidity (e.g., 60% RH) and elevated temperatures (40°C) to simulate long-term storage .

- Use FT-IR spectroscopy to detect hydrolysis products (e.g., sulfonic acids) by identifying shifts in S=O stretching bands (~1350 cm⁻¹) .

Q. What first-aid measures are recommended for accidental exposure to this compound?

- Methodological Answer :

- Inhalation : Move to fresh air; administer oxygen if breathing is difficult. Monitor for pulmonary edema .

- Skin Contact : Remove contaminated clothing and wash with soap/water for 15 minutes. Apply emollients if irritation persists .

- Medical Testing : No specific antidote exists. Baseline pulmonary function tests and skin sensitivity assessments are advised for frequent users .

Advanced Research Questions

Q. How can researchers mitigate side reactions during sulfonylation using this compound?

- Methodological Answer :

- Side Reactions : Hydrolysis (due to moisture), base-induced decomposition, or undesired nucleophilic attacks.

- Mitigation Strategies :

- Use anhydrous solvents (e.g., dichloromethane dried over molecular sieves).

- Add the sulfonyl chloride slowly to reaction mixtures containing amines or alcohols to control exotherms .

- Monitor reaction pH: Maintain mildly acidic conditions (pH 4–6) to suppress base-catalyzed degradation .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer :

- Purity Analysis :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- NMR Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for dimethylamino protons; δ 3.5–4.0 ppm for sulfonyl chloride group) .

- Structural Confirmation :

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₁Cl₂NO₂S at m/z 208.11) .

Q. How does the electron-donating dimethylamino group influence the reactivity of this compound compared to other sulfonyl chlorides?

- Methodological Answer :

- The dimethylamino group increases electron density at the sulfonyl chloride moiety, reducing electrophilicity. This slows sulfonylation kinetics but enhances selectivity toward less nucleophilic substrates (e.g., aromatic amines vs. alcohols) .

- Comparative Reactivity :

- Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) : Reacts rapidly with primary amines due to extended conjugation .

- This compound : Prefers secondary amines or sterically hindered sites, requiring longer reaction times or elevated temperatures (~50°C) .

Q. What strategies are effective in troubleshooting low yields during the synthesis of sulfonamide derivatives?

- Methodological Answer :

- Common Issues : Hydrolysis, competing side reactions (e.g., Schotten-Baumann conditions).

- Optimization Steps :

- Use a two-phase system (e.g., water/dichloromethane) with slow addition of base (e.g., NaHCO₃) to control pH and minimize hydrolysis .

- Introduce scavenging agents (e.g., molecular sieves) to absorb moisture.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to identify intermediates/byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.